Semicarbazide sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Semicarbazide sulfate possesses the ability to form hydrazones with carbonyl groups present in various biomolecules like sugars and aldehydes. This property allows researchers to label and track these molecules in biological systems. However, alternative and safer labeling methods like fluorescent tags are often preferred due to the potential carcinogenicity of semicarbazide sulfate [].

2. Investigating protein-protein interactions:

Semicarbazide-sensitive amine oxidase (SSAO) is an enzyme that can be inhibited by semicarbazide sulfate. By studying the effects of semicarbazide sulfate on SSAO activity, researchers can gain insights into protein-protein interactions and the function of SSAO in various biological processes [].

3. Exploring anticonvulsant properties:

Early research suggested potential anticonvulsant properties of semicarbazide sulfate. However, due to its carcinogenicity and the availability of safer and more effective anticonvulsant medications, further development in this area has been largely discontinued [].

4. Understanding carcinogenicity:

The carcinogenicity of semicarbazide sulfate is a crucial area of research. Studies are ongoing to understand the mechanisms by which it may induce cancer and identify potential risk factors associated with exposure [].

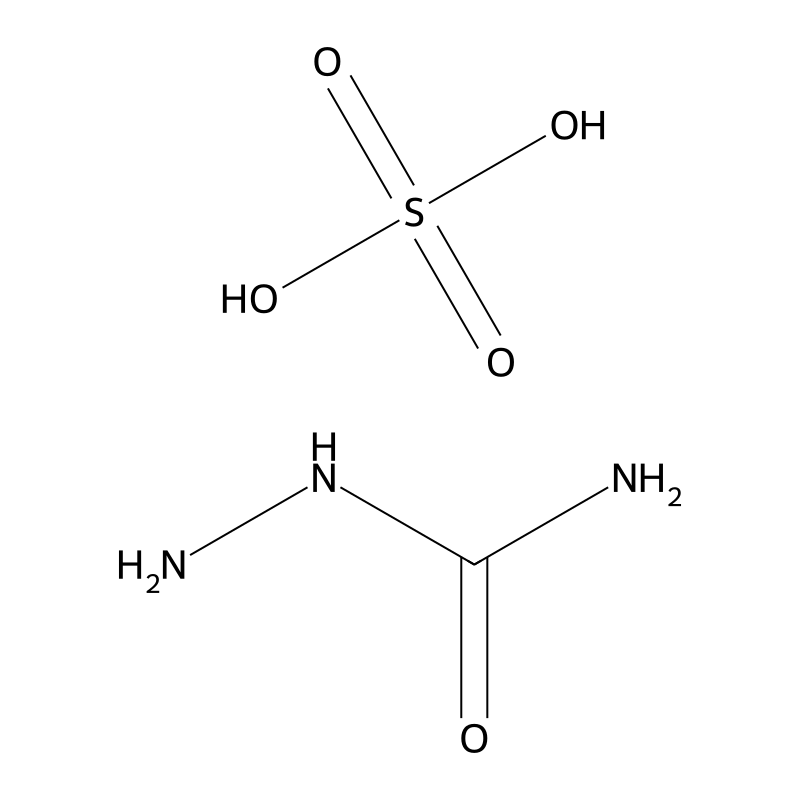

Semicarbazide sulfate is a chemical compound with the formula . It is a derivative of semicarbazide, which itself is a water-soluble white solid formed from urea and hydrazine. Semicarbazide sulfate is characterized by its sulfate group, which enhances its solubility and reactivity compared to its parent compound. This compound is often utilized in various chemical syntheses and has implications in pharmacology due to its biological activities.

Additionally, semicarbazide sulfate can undergo oxidation and reduction reactions, particularly involving the sulfur atom in the sulfate group, which can lead to various derivatives with distinct biological properties .

Semicarbazide sulfate exhibits a range of biological activities. It has been found to possess antiviral, antibacterial, and antineoplastic properties. The compound's effectiveness is attributed to its ability to bind transition metals such as copper and iron within biological systems, which can disrupt cellular processes in pathogens and cancer cells. Furthermore, derivatives of semicarbazide have shown promise in treating various conditions, including infections and tumors .

The synthesis of semicarbazide sulfate typically involves the reaction of urea with hydrazine, followed by the introduction of a sulfate group. The basic synthesis pathway can be outlined as follows:

- Formation of Semicarbazide:

- Sulfonation:

Semicarbazide can then be sulfonated using sulfuric acid or other sulfonating agents to yield semicarbazide sulfate.

This method allows for the efficient production of semicarbazide sulfate while maintaining high yields and purity .

Semicarbazide sulfate finds applications in various fields:

- Pharmaceuticals: It is used in the synthesis of drugs due to its biological activity.

- Detection Reagent: Employed in thin-layer chromatography for detecting α-keto acids.

- Chemical Synthesis: Acts as an intermediate in producing other organic compounds, including Schiff bases and metal complexes .

Studies on semicarbazide sulfate have explored its interactions with various biological molecules. Notably, its capacity to form complexes with metal ions has been investigated for potential therapeutic applications. These interactions may enhance or inhibit enzymatic activities crucial for cellular functions, thereby influencing drug efficacy and safety profiles .

Several compounds share structural or functional similarities with semicarbazide sulfate. Here are some notable examples:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Thiosemicarbazide | Sulfur-containing | Antimicrobial, anticancer | Contains sulfur, enhancing reactivity |

| Carbazide | Derivative of hydrazine | Antifungal | Different functional groups |

| Hydrazine | Simple hydrazine | Reducing agent | Strong reducing properties |

| Urea | Simple amide | Fertilizer | Basic structure leading to derivatives |

Semicarbazide sulfate's unique combination of properties—particularly its sulfate group—distinguishes it from these similar compounds, enhancing its solubility and potential applications in drug development .

Electrolytic methods for semicarbazide sulfate synthesis are not prominently documented in contemporary literature. Current industrial and laboratory practices favor chemical synthesis due to higher efficiency and yield predictability. The absence of electrolytic approaches in recent studies suggests limitations in scalability or economic feasibility compared to conventional routes [1] [4].

Synthesis from Hydrazine Derivatives

Hydrazine sulfate serves as a primary precursor in this route. Reacting hydrazine sulfate with potassium cyanate in aqueous medium yields semicarbazide sulfate:

$$

\text{N}2\text{H}5^+ \cdot \text{HSO}4^- + \text{KOCN} \rightarrow \text{CH}6\text{N}4\text{O} \cdot \text{H}2\text{SO}4 + \text{KHSO}4

$$

Key parameters include maintaining a pH of 4–6 and temperatures below 30°C to prevent byproduct formation [1]. Yields exceeding 75% are achievable with stoichiometric control and rapid isolation of the product via alcohol-induced crystallization [1].

Synthesis from Urea and Hydrazine Sulfate

Urea reacts with hydrazine sulfate under acidic conditions to form semicarbazide sulfate. The reaction proceeds via nucleophilic substitution:

$$

\text{NH}2\text{CONH}2 + \text{N}2\text{H}5^+ \cdot \text{HSO}4^- \rightarrow \text{CH}6\text{N}4\text{O} \cdot \text{H}2\text{SO}4 + \text{NH}3

$$

Optimal conditions involve refluxing at 80–90°C for 4–6 hours with a molar ratio of 1:1.2 (urea:hydrazine sulfate). Post-reaction neutralization with sodium acetate enhances purity, yielding 68–72% product [1] [4].

Industrial Production Methods

Industrial-scale production employs a two-step process:

- Semicarbazide Formation: Hydrazine sulfate and urea react at 85–95°C under nitrogen atmosphere to minimize oxidation [4].

- Sulfation: Direct treatment with sulfuric acid at controlled pH (2–3) yields the sulfate salt.

Table 1: Industrial Production Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 85–95°C | Maximizes conversion |

| pH | 2–3 | Prevents hydrolysis |

| N₂ Atmosphere | 0.5–1.0 bar | Reduces byproducts |

| Reaction Time | 5–7 hours | Balances kinetics |

Yields reach 80–85% with continuous stirring and automated pH adjustment systems [4].

Novel Synthetic Routes

Recent advances involve alkylation of semicarbazones. Sodium hydride-mediated deprotonation of acetone semicarbazone followed by alkylation with dimethyl sulfate or bromoalkanes produces 2-alkylsemicarbazides, which are hydrolyzed to semicarbazide sulfate:

Table 2: Novel Alkylation-Hydrolysis Route

| Alkylating Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Dimethyl sulfate | 17 | 72 |

| Ethyl bromide | 9 | 71 |

| Benzyl bromide | 6.5 | 60 |

This method eliminates multi-step purification and achieves 58–72% overall yields [3].

Optimization Parameters for Synthesis

Critical factors influencing yield and purity include:

- Temperature: Elevated temperatures (>90°C) promote hydrolysis, while suboptimal temperatures (<70°C) slow kinetics [4].

- pH: Neutral to slightly acidic conditions (pH 5–7) favor semicarbazide stability [1].

- Reagent Stoichiometry: A 10% excess of hydrazine sulfate minimizes urea residue [1].

- Atmosphere: Nitrogen sparging reduces oxidative degradation, increasing yields by 12–15% [4].

Catalytic Approaches

While traditional methods lack catalysts, sodium hydride acts as a stoichiometric base in novel alkylation routes. Its strong deprotonation capability (pKa ~35) facilitates N2-alkylation of semicarbazones, enabling regioselective synthesis [3]. Catalytic metal complexes (e.g., Zn²⁺) are under investigation for semicarbazide stabilization but remain experimental.

Purification Processes and Yield Enhancement Strategies

- Crystallization: Ethanol or isopropanol recrystallization removes inorganic salts, achieving >95% purity [1].

- Solvent Extraction: Dichloromethane washes eliminate unreacted hydrazine derivatives.

- Vacuum Distillation: Low-pressure evaporation concentrates semicarbazide sulfate solutions prior to crystallization.

Yield enhancement techniques include: